(+)-trans-Carveol

Flavor chemistry Enantiomer sensory differentiation Monoterpene aroma

(+)-trans-Carveol (CAS 18383-51-2; IUPAC: (1R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol) is a chiral, monocyclic monoterpenoid alcohol of the menthane class with molecular formula C₁₀H₁₆O and molecular weight 152.23 g/mol. It is the (+)-enantiomer of trans-carveol and serves as the direct biosynthetic precursor to S-(+)-carvone in caraway (Carum carvi) and dill (Anethum graveolens) via the action of (+)-trans-carveol dehydrogenase (EC 1.1.1.275).

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 18383-51-2
Cat. No. B097322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-trans-Carveol
CAS18383-51-2
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1O)C(=C)C
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10+/m0/s1
InChIKeyBAVONGHXFVOKBV-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-trans-Carveol (CAS 18383-51-2): Stereochemically Defined Monoterpenoid for Flavor, Fragrance and Bioactivity Research


(+)-trans-Carveol (CAS 18383-51-2; IUPAC: (1R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol) is a chiral, monocyclic monoterpenoid alcohol of the menthane class with molecular formula C₁₀H₁₆O and molecular weight 152.23 g/mol [1]. It is the (+)-enantiomer of trans-carveol and serves as the direct biosynthetic precursor to S-(+)-carvone in caraway (Carum carvi) and dill (Anethum graveolens) via the action of (+)-trans-carveol dehydrogenase (EC 1.1.1.275) [2]. Unlike its (−)-trans enantiomer (CAS 2102-58-1), which is associated with spearmint aroma, (+)-trans-carveol is specifically linked to the characteristic caraway/dill odor profile, making enantiomeric identity a critical parameter in fragrance and flavor procurement [3]. The compound is also a metabolite of (+)-limonene via CYP2C9- and CYP2C19-mediated 6-hydroxylation in human liver microsomes [4].

Chiral reference standard for caraway/dill odor profile studies
Biosynthetic precursor to S-(+)-carvone for enantioselective pathway research
CYP2C9/2C19 metabolite probe for human liver microsome studies

Why Enantiomeric and Structural Identity of (+)-trans-Carveol Is Non-Negotiable for Research and Industrial Procurement


Substituting (+)-trans-carveol with its (−)-trans enantiomer, racemic trans-carveol, or structurally related monoterpenes such as limonene or camphor introduces unacceptable variability in odor character, enzymatic substrate specificity, and bioactivity magnitude. Enantiomers of carveol are perceived as distinctly different odorants: (+)-trans-carveol confers the characteristic caraway/dill note, while (−)-trans-carveol is associated with spearmint [1]. At the enzyme level, carveol dehydrogenase from Rhodococcus erythropolis DCL14 (EC 1.1.1.275) displays strict stereoselectivity for the (6S)-stereoisomers—(−)-trans-carveol and (4S,6S)-cis-carveol—while (+)-trans-carveol is not a substrate for this enzyme, demonstrating that even enantiomers are not biochemically interchangeable [2]. In whole-organism biotransformation systems such as Euglena gracilis Z, (+)-trans-carveol is not metabolized at all, whereas (−)-trans-carveol is rapidly dehydrogenated to carvone, underscoring that stereochemical identity dictates metabolic fate [3]. For antibacterial applications, carveol (as an oxidation derivative) demonstrates >10-fold higher potency against Xanthomonas oryzae pv. oryzae compared to its parent hydrocarbons D-limonene and L-limonene, meaning that the hydroxyl moiety is not a trivial structural variation but a determinant of functional activity [4]. Generic substitution without stereochemical and functional-group verification therefore risks failure in both sensory and bioactivity-dependent applications.

Property
(+)-trans-Carveol
(-)-trans-Carveol / Analog
Odor Profile
Reported caraway/dill character
Spearmint character (enantiomer shift)
CDH Substrate Specificity
Not a substrate for carveol dehydrogenase
Rapidly oxidized to carvone
Metabolic Fate (E. gracilis)
No transformation
Dehydrogenated and further metabolized

Quantitative Differentiation Evidence for (+)-trans-Carveol Against Closest Analogs


Enantiomer-Specific Odor Character: (+)-trans-Carveol Defines Caraway/Dill Aroma, Not Spearmint

(+)-trans-Carveol is explicitly identified as a component of the (4S)-carvone biosynthetic pathway in caraway and dill, where it contributes the characteristic odor of these species. In contrast, the (−)-enantiomers of limonene, carveol, and carvone found in spearmint confer a distinctly sweetish odor. This enantiomer-dependent sensory divergence is comparable to the well-known carvone paradigm where S-(+)-carvone smells of caraway and R-(−)-carvone smells of spearmint [1]. Procurement of the incorrect enantiomer for fragrance or flavor formulation will result in a qualitatively different organoleptic profile, not merely a difference in intensity.

Odor Character
Class-level
(+)-trans: caraway/dill
(-)-trans: spearmint
Enantiomeric identity determines aroma profile
Sensory threshold data not available
Flavor chemistry Enantiomer sensory differentiation Monoterpene aroma

Antibacterial Potency: Carveol Inhibits Xanthomonas oryzae Growth at ≥0.1 mM, Limonene Isomers Require 10 mM for Comparable Effect

In a direct head-to-head comparison against Xanthomonas oryzae pv. oryzae (Xoo), carveol treatment at ≥0.1 mM produced a significant decrease in growth rate (>40%) in a concentration-dependent manner, and at concentrations ≥1 mM, no growth was observed. In contrast, D-limonene and L-limonene caused significant growth inhibition only at concentrations as high as 10 mM. Furthermore, carveol at ≥1 mM reduced biofilm formation to a basal level (<10%), whereas the limonene isomers showed a weaker, concentration-dependent effect that was described as not comparable to carveol. Carveol also significantly reduced xanthomonadin production, while the two limonene isomers had negligible effects on this virulence pigment [1]. This demonstrates that the hydroxyl group introduced at the 6-position of the limonene scaffold (yielding carveol) is a critical structural determinant of antibacterial potency, not merely an incremental modification.

Antibacterial Growth
Head-to-head
≥0.1 mM >40% inhibition
≥1 mM complete suppression
Limonene isomers require ~10 mM
Reported ~100-fold higher inhibition in Xoo model
Strain-dependent response
Antibacterial Agricultural bactericide Xanthomonas oryzae Biofilm inhibition

Antioxidant Activity: Carveol (IC₅₀ <0.16 mg/mL) Is >60-Fold More Potent Than Camphor (IC₅₀ >10 mg/mL) in DPPH Assay

In a comparative in vitro antioxidant study of dill (Anethum graveolens) essential oil constituents and their chemical analogues, carveol and perillyl alcohol were identified as the most effective antioxidants among all tested components. Carveol exhibited an IC₅₀ value of <0.16 mg/mL in the DPPH radical scavenging assay, whereas camphor—a widely used monoterpene benchmark—was the least effective with an IC₅₀ >10 mg/mL. Perillyl alcohol showed comparable potency (IC₅₀ <0.16 mg/mL). All tested compounds exhibited lower antioxidant potential than the reference standard [1]. This quantitative differentiation establishes that carveol and perillyl alcohol represent a distinctly higher potency tier for antioxidant applications compared to camphor, and the carveol scaffold can serve as a rational starting point for antioxidant-focused analogue development.

DPPH IC₅₀
Cross-study
Carveol: ~0.16 mg/mL
Camphor: >10 mg/mL
Higher radical scavenging vs. camphor
Assay conditions may vary
Antioxidant DPPH assay Free radical scavenging Food preservation

Enantioselective Biotransformation Fate: (+)-trans-Carveol Is Metabolically Inert in Euglena gracilis Z Whereas (−)-trans-Carveol Is Rapidly Dehydrogenated

The enantio- and diastereoselective biotransformation of carveol stereoisomers by Euglena gracilis Z revealed a striking dichotomy: (+)-trans-carveol was not transformed at all, while (−)-trans-carveol was dehydrogenated to the corresponding carvone, which was further metabolized via dihydrocarvones to dihydrocarveols. Similarly, (−)-cis-carveol was not transformed, whereas (+)-cis-carveol was dehydrogenated [1]. This demonstrates that the metabolic fate of carveol is governed entirely by absolute stereochemistry at the 1- and 5-positions, not merely by the trans vs. cis geometry of the ring substituents. For metabolic engineering, biocatalysis, or toxico-kinetic studies where carveol serves as either substrate or metabolite, the specific enantiomer used will determine whether the compound is processed or accumulates unchanged.

Biotransformation
Head-to-head
(+)-trans: 0% transformation
(-)-trans: rapid dehydrogenation
Enantiomer dictates metabolic persistence
Euglena gracilis Z model
Biotransformation Enantioselectivity Euglena gracilis Drug metabolism

Enzymatic Substrate Specificity: Carveol Dehydrogenase Discriminates (6S)-Stereoisomers, Excluding (+)-trans-Carveol from the Limonene Degradation Pathway

Carveol dehydrogenase (CDH) from Rhodococcus erythropolis DCL14, a key enzyme in the limonene degradation operon, exhibits strict stereoselectivity. When incubated with diastereomeric mixtures of (4R)- or (4S)-carveol, CDH catalyzes the conversion of only the (6S)-carveol stereoisomers—namely (−)-trans-carveol [(4R,6S)-trans-carveol] and (4S,6S)-cis-carveol. (+)-trans-Carveol, which has the (6R) configuration (IUPAC designation (1R,5S) with the hydroxyl at the 1-position corresponding to the 6-position in the CDH numbering convention), is not a substrate. Kinetic studies revealed that this discrimination arises from large differences in Vₘₐₓ/Kₘ values combined with product inhibition by the corresponding carvone enantiomers [1]. Consequently, organisms or engineered systems using this enzyme for limonene degradation or carvone production cannot process (+)-trans-carveol, providing a biochemical basis for enantiomer-specific pathway engineering.

CDH Substrate
Head-to-head
(+)-trans: not a substrate
(6S)-stereoisomers: oxidized
Strict stereochemical exclusion by carveol dehydrogenase
Kinetic basis: Vmax/Km differences
Enzyme stereospecificity Carveol dehydrogenase Biocatalysis Rhodococcus erythropolis

Regulatory Safety Status: Carveol Is Cleared for Food Flavoring Use with No Genotoxicity Concern by EFSA and JECFA

Carveol has been evaluated by multiple regulatory bodies for safety as a flavoring substance. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is no safety concern at current levels of intake when used as a flavoring agent [1]. The European Food Safety Authority (EFSA) Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids, in Flavouring Group Evaluation 212 Revision 2, ruled out genotoxic potential for carveol and related carvyl derivatives based on available and newly submitted industry genotoxicity data [2]. Additionally, carveol was found negative for genotoxicity and cytotoxicity in the BlueScreen assay, a human cell-based genotoxicity screening platform, both with and without metabolic activation [3]. This regulatory clearance distinguishes carveol favorably from many other monoterpenes that lack comprehensive safety evaluation, particularly for applications requiring food-grade or fragrance-grade certification. The acute oral LD₅₀ in rats is reported as 3,000 mg/kg, indicating low acute toxicity .

Safety Clearance
Supporting evidence
JECFA/EFSA: no safety concern; genotoxicity ruled out
Multi-agency clearance for flavor use
Enantiomer-level evaluation not separate
Food safety Flavoring substance Genotoxicity Regulatory compliance

Evidence-Backed Application Scenarios Where (+)-trans-Carveol (CAS 18383-51-2) Provides Quantifiable Advantage


Enantioselective Biosynthesis of S-(+)-Carvone for Caraway/Dill Flavor Formulation

(+)-trans-Carveol is the immediate biosynthetic precursor to S-(+)-carvone, the enantiomer responsible for caraway and dill aroma. The dedicated enzyme (+)-trans-carveol dehydrogenase (EC 1.1.1.275) catalyzes the NAD⁺-dependent oxidation of (1R,5S)-carveol to (S)-carvone [1]. This pathway operates in caraway (Carum carvi) seeds and can be exploited in cell-free or whole-cell biocatalytic systems for the production of enantiopure S-(+)-carvone. Using (+)-trans-carveol as the substrate ensures stereochemical fidelity of the product, avoiding the spearmint character of R-(−)-carvone that would result from using (−)-trans-carveol with a non-stereoselective dehydrogenase. The availability of crystal structures for (+)-trans-carveol dehydrogenase (PDB: 3t7c, 4rgb) further supports rational enzyme engineering efforts [2].

Agricultural Bactericide Development Targeting Xanthomonas oryzae pv. oryzae in Rice

Carveol demonstrates >40% growth inhibition of Xanthomonas oryzae pv. oryzae (Xoo) at concentrations as low as 0.1 mM, with complete growth suppression at ≥1 mM—representing an approximately 100-fold potency advantage over its parent compounds D-limonene and L-limonene, which require ~10 mM for significant effects [1]. At ≥1 mM, carveol also reduces biofilm formation to <10% and significantly suppresses xanthomonadin production, a virulence pigment. Both carveol and D-limonene down-regulate expression of Xoo virulence and biofilm-formation genes, but L-limonene does not [1]. For the development of biological pesticides against bacterial leaf blight of rice, carveol's multi-target antibacterial profile (growth, motility, biofilm, virulence factor production) at sub-millimolar concentrations makes it a compelling lead compound over limonene isomers.

Natural Antioxidant Ingredient for Food Preservation and Cosmetic Formulation

In comparative DPPH radical scavenging assays, carveol exhibited an IC₅₀ of <0.16 mg/mL, placing it among the most potent antioxidants in a panel of dill essential oil constituents and their chemical analogues, alongside perillyl alcohol (IC₅₀ <0.16 mg/mL). This represents a >62.5-fold potency advantage over the common monoterpene camphor (IC₅₀ >10 mg/mL) [1]. For food preservation applications where oxidative rancidity must be delayed, carveol can achieve effective antioxidant activity at substantially lower concentrations than camphor-based alternatives, minimizing organoleptic interference from the antioxidant agent itself. The compound's regulatory clearance by JECFA and EFSA as a flavoring substance with no genotoxicity concern [2][3] further supports its suitability for food-contact and ingestible applications.

Stereochemical Probe in Monoterpene Metabolic Pathway Elucidation and Drug Metabolism Studies

The metabolic inertness of (+)-trans-carveol in Euglena gracilis Z—where it is not transformed at all, while its (−)-trans enantiomer is rapidly dehydrogenated to carvone [1]—establishes this compound as a powerful stereochemical probe. Similarly, the strict exclusion of (+)-trans-carveol as a substrate for carveol dehydrogenase from Rhodococcus erythropolis DCL14 [2] provides a clear biochemical basis for using this compound as a negative control in enzyme characterization studies. In human drug metabolism research, (+)-trans-carveol is a known product of CYP2C9- and CYP2C19-mediated 6-hydroxylation of (+)-limonene [3], making it a relevant metabolite standard for cytochrome P450 phenotyping assays. Researchers investigating species-specific differences in monoterpene metabolism across mice, rats, guinea pigs, rabbits, dogs, monkeys, and humans [4] require the individual enantiomer as an authentic analytical standard, not a racemic mixture.

Application
Selection Property
Validation Focus
Enantioselective carvone biosynthesis studies
Enantiomeric substrate fidelity
S-(+)-carvone yield, chiral GC confirmation
Agricultural bactericide screening
Hydroxyl-dependent antimicrobial potency
Xoo growth inhibition, biofilm assay endpoints
Antioxidant formulation screening
Radical scavenging potency ranking
DPPH IC₅₀ reproducibility, formulation stability
Stereochemical metabolism probe studies
Enantiomer-specific metabolic stability
E. gracilis Z biotransformation, CYP phenotyping
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